molecular formula C18H38 B1618812 2,6,10-Trimethylpentadecane CAS No. 3892-00-0

2,6,10-Trimethylpentadecane

Cat. No. B1618812
CAS RN: 3892-00-0
M. Wt: 254.5 g/mol
InChI Key: LBWPYRZGHYVSEL-UHFFFAOYSA-N
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Description

2,6,10-Trimethylpentadecane is an organic compound with the chemical formula C18H38 . It is a colorless liquid with low volatility and low solubility in water . The main use of 2,6,10-Trimethylpentadecane is as a surfactant component, used in the manufacture of detergents, lubricants, softeners, and other products .


Synthesis Analysis

The preparation method of 2,6,10-Trimethylpentadecane is usually obtained by alkylation reaction . Specifically, pentadecane is reacted with a methylating agent (such as trimethylammonium bromide) to generate the target product . This method is relatively simple and can be carried out under regular chemical laboratory conditions .


Molecular Structure Analysis

The molecular structure of 2,6,10-Trimethylpentadecane is represented by the formula C18H38 . The IUPAC Standard InChI is InChI=1S/C18H38/c1-6-7-8-12-17(4)14-10-15-18(5)13-9-11-16(2)3/h16-18H,6-15H2,1-5H3 .


Chemical Reactions Analysis

The primary chemical reaction involved in the synthesis of 2,6,10-Trimethylpentadecane is alkylation . In this process, pentadecane is reacted with a methylating agent to produce 2,6,10-Trimethylpentadecane .


Physical And Chemical Properties Analysis

2,6,10-Trimethylpentadecane has a molecular weight of 254.49 and a density of 0.7845 g/cm3 . It has a boiling point of 97.5 °C at a pressure of 0.8 Torr . It is a colorless liquid with low volatility and low solubility in water .

Scientific Research Applications

Chemical Ecology and Biology

2,6,10-Trimethylpentadecane and related compounds play significant roles in the chemical ecology of various species. For instance, in the study of orchid bee fragrances, 6,10,14-Trimethylpentadecan-2-one, a related compound, has been identified as a major component, influencing the behavior of male orchid bees (Eltz et al., 2010). Similarly, the wing extracts of African Bicyclus butterfly species have been analyzed for their content of 6,10,14-Trimethylpentadecan-2-ol, another closely related compound, to understand their chemical communication mechanisms (Hedenström et al., 2014).

Biochemical Synthesis and Transformation

The biosynthesis of Hexahydrofarnesylacetone (6,10,14-trimethylpentadecan-2-one) in butterflies like Pieris brassicae shows the transformation of phytol into this compound, indicating a complex biochemical process involving this class of molecules (Schulz, Yildizhan, & Loon, 2011).

Combustion and Fuel Research

In the field of energy and fuels, research into compounds like 2,6,10-trimethyl dodecane, which is structurally similar to 2,6,10-Trimethylpentadecane, has been significant. Studies on its combustion properties and potential as a synthetic fuel candidate have been conducted, providing insights into its application in energy sectors (Won et al., 2014).

Pheromone Synthesis

Research into the synthesis of sex pheromones of insects like the rice moth (Corcyra cephalonica) has utilized derivatives of trimethylpentadecane. These studies contribute to understanding insect behavior and developing strategies for pest control (Shafikov, Spivak, & Odinokov, 2011).

Environmental Chemistry

In environmental science, the gas/particle partitioning of compounds like6,10,14-trimethyl-2-pentadecanone has been studied to explore secondary organic aerosol (SOA) formation mechanisms. These insights are crucial for understanding atmospheric chemistry and environmental pollution (Zhao et al., 2013).

Bioactive Compounds and Medicinal Chemistry

In the field of medicinal chemistry, compounds structurally related to 2,6,10-Trimethylpentadecane have been isolated from natural sources and studied for their bioactive properties. For example, megalanthine, a sesquiterpenoid isolated from Heliotropium megalanthum, exhibits various biological activities, indicating the potential of these compounds in drug discovery and ecological interactions (Macias et al., 2009).

Chemical Kinetics and Reaction Modeling

The chemical kinetics of trimethyl dodecane (related to 2,6,10-Trimethylpentadecane) have been modeled to optimize internal combustion engines and propulsion systems. Such studies are crucial in the development of more efficient and environmentally friendly fuel systems (Yu et al., 2020).

Catalysis and Chemical Synthesis

Research on the catalytic reduction of unsaturated ketones, like 6,10,14-trimethylpentadeca-3,5-dien-2-one, has implications for the synthesis of various chemicals, including vitamins and food additives. Such studies contribute to the development of more efficient chemical synthesis processes (Gontar' et al., 2004).

Mechanism of Action

The mechanism of action of 2,6,10-Trimethylpentadecane is primarily related to its role as a surfactant component. It is used in the manufacture of various products including detergents, lubricants, and softeners .

properties

IUPAC Name

2,6,10-trimethylpentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38/c1-6-7-8-12-17(4)14-10-15-18(5)13-9-11-16(2)3/h16-18H,6-15H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWPYRZGHYVSEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)CCCC(C)CCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90873301
Record name 2,6,10-Trimethylpentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10-Trimethylpentadecane

CAS RN

3892-00-0
Record name Norpristane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003892000
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6,10-Trimethylpentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90873301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORPRISTANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A641H3BNB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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